molecular formula C17H20ClNOS B2759407 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034455-32-6

5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2759407
CAS No.: 2034455-32-6
M. Wt: 321.86
InChI Key: LLBYAYRVKBMKEU-UHFFFAOYSA-N
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Description

5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions . Substitution reactions may involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: It may serve as a probe for studying biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNOS/c18-13-5-3-12(4-6-13)17(7-1-2-8-17)16(20)19-10-15-9-14(19)11-21-15/h3-6,14-15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBYAYRVKBMKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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